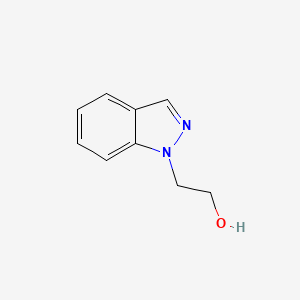

2-(1H-indazol-1-yl)ethan-1-ol

CAS No.: 1236127-59-5

Cat. No.: VC7940617

Molecular Formula: C9H10N2O

Molecular Weight: 162.19

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1236127-59-5 |

|---|---|

| Molecular Formula | C9H10N2O |

| Molecular Weight | 162.19 |

| IUPAC Name | 2-indazol-1-ylethanol |

| Standard InChI | InChI=1S/C9H10N2O/c12-6-5-11-9-4-2-1-3-8(9)7-10-11/h1-4,7,12H,5-6H2 |

| Standard InChI Key | UBXONPAHYWWLMR-UHFFFAOYSA-N |

| SMILES | C1=CC=C2C(=C1)C=NN2CCO |

| Canonical SMILES | C1=CC=C2C(=C1)C=NN2CCO |

Introduction

Chemical Identity and Molecular Properties

Nomenclature and Structural Features

2-(1H-Indazol-1-yl)ethan-1-ol, systematically named 2-indazol-1-ylethanol, consists of a bicyclic indazole ring (1H-indazole) fused to an ethanol moiety at the N1 position . The indazole system comprises a benzene ring fused to a pyrazole ring, with the hydroxyl group (-OH) attached to a two-carbon chain (CH₂CH₂OH). The molecular structure is represented by the SMILES notation C1=CC=C2C(=C1)C=NN2CCO and the InChIKey UBXONPAHYWWLMR-UHFFFAOYSA-N .

Physicochemical Characteristics

The compound has a molecular weight of 162.19 g/mol and a calculated density of 1.34 g/cm³ . Its solubility profile suggests moderate polarity due to the hydroxyl group, rendering it soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) and partially soluble in water. Experimental data on melting and boiling points remain unreported in accessible literature.

Synthesis and Reaction Mechanisms

Mechanistic Considerations

The reaction mechanism involves protonation of the indazole at N1, enhancing its electrophilicity for attack by formaldehyde’s carbonyl carbon . Subsequent hydration forms a hemiaminal intermediate, which stabilizes via hydrogen bonding. Theoretical calculations at the B3LYP/6-311++G(d,p) level corroborate the regioselectivity of N1 functionalization over N2 due to lower activation energy barriers .

Structural Characterization

Nuclear Magnetic Resonance (NMR)

Although specific NMR assignments for 2-(1H-indazol-1-yl)ethan-1-ol are unavailable, data from structurally related compounds provide predictive benchmarks:

| Nucleus | Chemical Shift (ppm) | Coupling Constants (Hz) | Reference |

|---|---|---|---|

| ¹H NMR | |||

| H3 (indazole) | 8.09–8.91 | ||

| CH₂OH | 5.73–5.86 | ||

| OH | 6.59–7.50 | - | |

| ¹³C NMR | |||

| C3a | 113.9–130.6 | - | |

| CH₂ | 71.4–76.2 | - |

The hydroxyl proton resonates between 6.59–7.50 ppm, exhibiting scalar coupling () to the adjacent methylene group . The indazole aromatic protons (H3–H7) display characteristic upfield shifts due to ring current effects.

Computational Modeling

Density functional theory (DFT) calculations predict a planar indazole ring with dihedral angles of 2.1°–5.7° between the pyrazole and benzene rings . The ethanol side chain adopts a gauche conformation to minimize steric hindrance. Natural bond orbital (NBO) analysis indicates strong hyperconjugation between the lone pairs of N1 and the σ* orbital of the C-O bond.

Reactivity and Stability

Acid-Base Behavior

The hydroxyl group (pKa ≈ 15–16) undergoes deprotonation under strongly basic conditions, forming an alkoxide intermediate. Protonation at N1 (pKa ≈ 2–3) enhances electrophilicity for subsequent alkylation or acylation reactions.

Thermal and Oxidative Stability

Thermogravimetric analysis of similar indazole derivatives reveals decomposition temperatures above 200°C, suggesting moderate thermal stability . The compound is susceptible to oxidation at the benzylic CH₂ group, forming ketone or carboxylic acid derivatives.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume